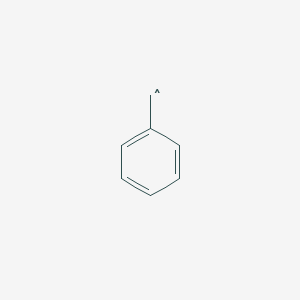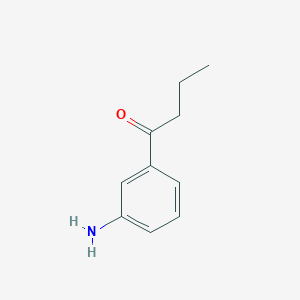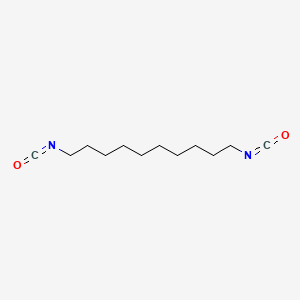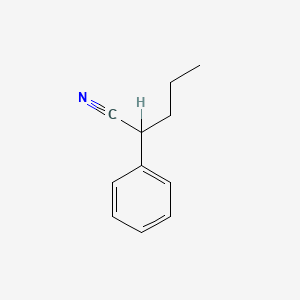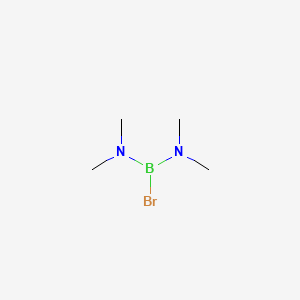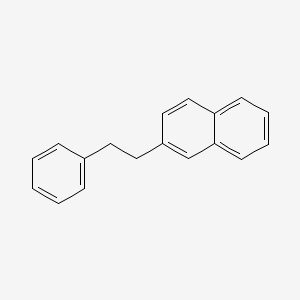
1-(2-naphthyl)-2-phenylethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-naphthyl)-2-phenylethane is an organic compound with the molecular formula C18H16. It consists of a naphthalene ring substituted with a 2-phenylethyl group.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-naphthyl)-2-phenylethane can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boronic acids or esters and halides in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing various organic compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Industrial processes often focus on cost-effectiveness and scalability to meet commercial demands.
化学反应分析
Types of Reactions
1-(2-naphthyl)-2-phenylethane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with additional hydrogen atoms. Substitution reactions can lead to a variety of substituted naphthalene derivatives .
科学研究应用
1-(2-naphthyl)-2-phenylethane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-(2-naphthyl)-2-phenylethane involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Phenylethanol: A compound with a similar phenylethyl group but different structural properties.
Naphthalene: The parent compound without the phenylethyl substitution.
2-Phenyl-1-naphthylamine: A compound with a similar naphthalene ring but different substitution pattern.
Uniqueness
1-(2-naphthyl)-2-phenylethane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can exhibit different reactivity and interactions compared to similar compounds .
属性
CAS 编号 |
53342-34-0 |
|---|---|
分子式 |
C18H16 |
分子量 |
232.3 g/mol |
IUPAC 名称 |
2-(2-phenylethyl)naphthalene |
InChI |
InChI=1S/C18H16/c1-2-6-15(7-3-1)10-11-16-12-13-17-8-4-5-9-18(17)14-16/h1-9,12-14H,10-11H2 |
InChI 键 |
JFYPVGUKRHOUDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3C=C2 |
Key on ui other cas no. |
53342-34-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


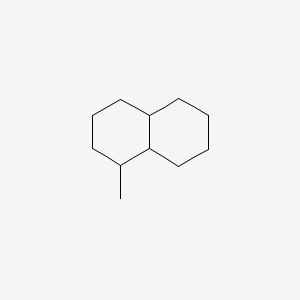
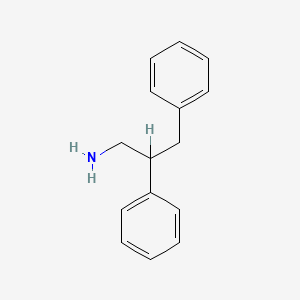
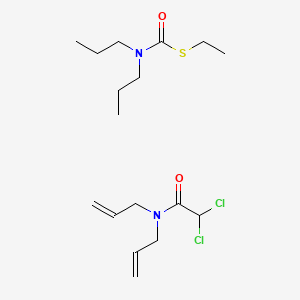
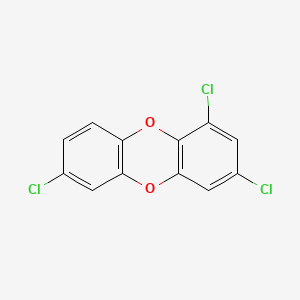
![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)



